N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a diphenylpentene chain, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable amine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules. Its structural features make it a candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, this compound has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Similar structure but with a methyl group instead of the diphenylpentene chain.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a thiazole ring and tert-butyl group, differing in the core structure and functional groups.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine stands out due to its combination of the benzo[d][1,3]dioxole moiety and the diphenylpentene chain. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H25NO2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine |
InChI |
InChI=1S/C25H25NO2/c1-2-15-25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)18-26-17-20-13-14-23-24(16-20)28-19-27-23/h2-14,16,26H,1,15,17-19H2 |
InChI Key |
JOQBXJVXMRNOAH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CNCC1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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